molecular formula C19H18N2O3 B6086271 1',3',3'-Trimethyl-7-nitrospiro[chromene-2,2'-indole]

1',3',3'-Trimethyl-7-nitrospiro[chromene-2,2'-indole]

Cat. No.: B6086271
M. Wt: 322.4 g/mol
InChI Key: AEUPYUQQBBOQTL-UHFFFAOYSA-N
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Description

1’,3’,3’-Trimethyl-7-nitrospiro[chromene-2,2’-indole] is a photochromic compound known for its ability to change color upon exposure to light. This compound belongs to the spiropyran family and exhibits unique properties that make it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’,3’,3’-Trimethyl-7-nitrospiro[chromene-2,2’-indole] typically involves the condensation of 1,3,3-trimethyl-2-methyleneindoline with 7-nitro-2-hydroxybenzaldehyde. The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is then purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 1’,3’,3’-Trimethyl-7-nitrospiro[chromene-2,2’-indole] undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Photoisomerization: UV light is used to induce the transformation.

    Thermal Reactions: Heating at specific temperatures facilitates the conversion.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1’,3’,3’-Trimethyl-7-nitrospiro[chromene-2,2’-indole] involves photoisomerization. Upon exposure to UV light, the compound undergoes a structural change from the spiropyran (SP) form to the merocyanine (MC) form. This transformation is reversible, and the compound can revert to the SP form upon heating or exposure to visible light . The molecular targets and pathways involved in this process include the absorption of photons and the subsequent rearrangement of the molecular structure .

Properties

IUPAC Name

1',3',3'-trimethyl-7-nitrospiro[chromene-2,2'-indole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-8-9-14(21(22)23)12-17(13)24-19/h4-12H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUPYUQQBBOQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=C(C=C4)[N+](=O)[O-])C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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